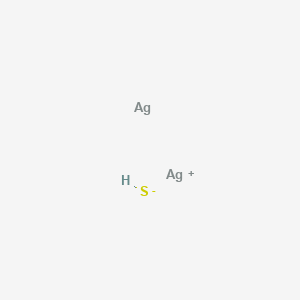

silver;silver;sulfanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silver sulfide, also known as silver(I) sulfide, is an inorganic compound with the chemical formula Ag₂S. It is a dense black solid that forms naturally as the tarnish on silverware and other silver objects. Silver sulfide is known for its applications in various fields, including photography, electronics, and catalysis .

Métodos De Preparación

Silver sulfide can be synthesized through various methods, including:

Hydrothermal Method: This involves reacting silver nitrate with sodium sulfide in an aqueous solution under high temperature and pressure.

Chemical Bath Deposition: This method involves the deposition of silver sulfide onto a substrate by immersing it in a solution containing silver and sulfur precursors.

Microwave-Based Approach: This method uses microwave radiation to heat the reaction mixture, leading to the formation of silver sulfide nanoparticles.

Sonochemical Method: This involves the use of ultrasonic waves to induce the formation of silver sulfide nanoparticles.

Green Synthesis: This method uses plant extracts or microorganisms to synthesize silver sulfide nanoparticles in an environmentally friendly manner.

Análisis De Reacciones Químicas

Silver sulfide undergoes various chemical reactions, including:

Oxidation: Silver sulfide can be oxidized to form silver sulfate (Ag₂SO₄) when exposed to strong oxidizing agents.

Reduction: Silver sulfide can be reduced to metallic silver using reducing agents such as hydrogen gas or aluminum.

Substitution: Silver sulfide can react with halides to form silver halides (e.g., AgCl, AgBr, AgI) and hydrogen sulfide.

Common reagents used in these reactions include nitric acid, sulfuric acid, and halide salts. The major products formed from these reactions are silver halides, silver sulfate, and metallic silver .

Aplicaciones Científicas De Investigación

Silver sulfide has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of silver sulfide involves its interaction with microbial cells and proteins. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. This leads to cell membrane disruption and cell death . Additionally, silver sulfide nanoparticles exhibit antimicrobial activity through the generation of reactive oxygen species (ROS) and free radicals .

Comparación Con Compuestos Similares

Silver sulfide can be compared with other silver compounds, such as:

Silver Nitrate (AgNO₃): Unlike silver sulfide, silver nitrate is highly soluble in water and is commonly used in medical applications for its antiseptic properties.

Silver Oxide (Ag₂O): Silver oxide is a brown/black compound that is easily reduced to metallic silver.

Silver Halides (AgCl, AgBr, AgI): These compounds are used in photographic films and are known for their light-sensitive properties.

Silver sulfide is unique due to its stability, narrow band gap energy, and high absorption coefficient, making it suitable for applications in photocatalysis and optoelectronics .

Propiedades

Número CAS |

12068-32-5 |

|---|---|

Fórmula molecular |

Ag2HS |

Peso molecular |

248.81 g/mol |

Nombre IUPAC |

silver;silver;sulfanide |

InChI |

InChI=1S/2Ag.H2S/h;;1H2/q;+1;/p-1 |

Clave InChI |

FSJWWSXPIWGYKC-UHFFFAOYSA-M |

SMILES canónico |

[SH-].[Ag].[Ag+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester](/img/structure/B14165064.png)

![2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165069.png)

![Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14165077.png)

![1-{[(2-Hydroxy-3,5-dimethylbenzyl)(methyl)amino]methyl}naphthalen-2-ol](/img/structure/B14165088.png)

![Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B14165095.png)

![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)